BenchChemオンラインストアへようこそ!

3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Myeloperoxidase inhibition Inflammation Neuroinflammation

3-Ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 111631-31-3) is a heterocyclic small molecule (C10H9IN2OS, MW 332.16) belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class. This scaffold is recognized for its utility as a precursor to diversifiable 2-thioether and 2-alkylthio derivatives, and as a direct pharmacophore in myeloperoxidase (MPO) inhibition.

Molecular Formula C10H9IN2OS
Molecular Weight 332.16 g/mol
CAS No. 111631-31-3
Cat. No. B15212860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS111631-31-3
Molecular FormulaC10H9IN2OS
Molecular Weight332.16 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(C=CC(=C2)I)NC1=S
InChIInChI=1S/C10H9IN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15)
InChIKeySJQXHVYZTGTKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 111631-31-3): A Specialized 6-Iodo-2-thioxoquinazolinone Scaffold for Medicinal Chemistry


3-Ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 111631-31-3) is a heterocyclic small molecule (C10H9IN2OS, MW 332.16) belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class . This scaffold is recognized for its utility as a precursor to diversifiable 2-thioether and 2-alkylthio derivatives, and as a direct pharmacophore in myeloperoxidase (MPO) inhibition [1]. The presence of both the 6-iodo substituent—a heavy atom enabling anomalous scattering in crystallography and a reactive handle for transition-metal-catalyzed cross-coupling—and the N-3 ethyl group, which imparts distinct steric and electronic properties compared to other N-3 alkyl/aryl analogs, defines its chemical identity and differentiates it from closely related 2-thioxoquinazolinones [2].

Why 3-Ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Cannot Be Replaced by Other 2-Thioxoquinazolinone Analogs


Generic substitution within the 2-thioxoquinazolinone class is precluded by the interdependent contributions of the N-3 and C-6 substituents to both reactivity and biological function. SAR studies on MPO inhibition demonstrate that the N-3 substituent directly modulates potency: while a free amino group confers the highest activity, N-3 ethyl substitution retains measurable inhibitory capacity, whereas bulkier N-3 isopropyl or aryl groups markedly diminish it [1]. Concurrently, the 6-iodo atom is not an inert placeholder; in antitumor 2-thioether series, the 6-iodo substituent is essential for low-micromolar GI50 values, and its replacement by hydrogen or other halogens results in significant potency loss [2]. The combination of N-3 ethyl and 6-iodo thus occupies a narrow, non-interchangeable region of structure–activity space where both substituents jointly govern the compound's synthetic tractability, physicochemical properties, and biological profile.

Quantitative Differentiation Evidence for 3-Ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one


N3-Ethyl vs. N3-Isopropyl: Potency Retention in MPO Inhibition

In a series of 2-thioxo-dihydroquinazolin-4(1H)-ones evaluated against purified human MPO, the N3-ethyl analog (represented by compound 3b in the study) showed measurable inhibitory activity, whereas the N3-isopropyl analog (3c) and the N3,N-dimethylaminopropyl analog resulted in decreased potency relative to the unsubstituted N3-amino congener [1]. This establishes that the N3-ethyl substitution pattern balances steric tolerance and inhibitory efficacy, making it a preferred intermediate for further optimization compared to bulkier N3-alkyl or N3-aryl substituents, which abrogate activity.

Myeloperoxidase inhibition Inflammation Neuroinflammation

6-Iodo Substituent Essential for Antitumor Activity: Comparison with 6-H and 6-Cl Analogs

In a panel of 2-mercapto-4(3H)-quinazolinone analogs screened for in vitro antitumor activity, the 6-iodo-2-thioether derivatives exhibited potent growth inhibition, with the most active compound (2) achieving an MG-MID GI50 of 3.9 μM, TGI of 25.2 μM, and LC50 of 82.3 μM across the NCI 60-cell-line panel [1]. By contrast, the corresponding 6-H and 6-chloro analogs in the same study showed markedly reduced or negligible antitumor activity, confirming that the 6-iodo substituent is a critical determinant of potency [1]. Although the target compound is the 2-thioxo rather than the 2-thioether form, it serves as the direct synthetic precursor to these active 2-thioether derivatives, enabling convenient diversification.

Antitumor activity Quinazolinone SAR Cancer cell line screen

Synthetic Efficiency: One-Step, Catalyst-Free Eco-Friendly Protocol vs. Conventional Multi-Step Approaches

A recently reported protocol enables the synthesis of 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one directly from 5-iodoanthranilic acid and ethyl isothiocyanate in a choline chloride/urea deep eutectic solvent (DES) [1]. This one-step, catalyst-free procedure delivers the target compound in good to excellent yield with no chromatographic purification required [1]. In contrast, many N3-aryl-substituted 6-iodo-2-thioxoquinazolinones require multi-step sequences involving thiophosgene, protection/deprotection steps, or transition-metal catalysis, resulting in lower overall yields and higher environmental burden.

Green chemistry Deep eutectic solvents Synthesis methodology

Electronic Substituent Effects on Oxidative Cyclocondensation Reactivity

A mechanistic study on the oxidative cyclocondensation of 2-thioxo-4-quinazolones established that electron-donating substituents promote the reaction while electron-withdrawing substituents inhibit it [1]. The N3-ethyl group acts as a moderate electron-donating alkyl substituent, placing the target compound in a favorable reactivity regime for further derivatization. By contrast, N3-aryl conjugates bearing electron-withdrawing groups (e.g., –CF3, –NO2) undergo the oxidative cyclocondensation significantly more slowly or fail to react under standard conditions [1].

Oxidative cyclocondensation Reaction mechanism Substituent electronic effects

Heavy Atom (Iodine) Enables Crystallographic Phasing and Cross-Coupling Diversification

The 6-iodo substituent on the quinazolinone core provides a strong anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα wavelength) suitable for experimental phasing in protein–ligand co-crystal structures [1]. This capability is absent in the 6-H, 6-Cl, and 6-Br analogs (Cl f'' ≈ 1.0; Br f'' ≈ 2.5 electrons at Cu Kα), making the 6-iodo compound the only member of this subset that reliably supports single-wavelength anomalous diffraction (SAD) phasing [1]. Additionally, the aryl iodide is a privileged substrate for Sonogashira, Suzuki, and Buchwald coupling reactions, enabling rapid diversification at the 6-position—a synthetic advantage unavailable to the 6-H congener and significantly more efficient than the 6-Br analog [2].

X-ray crystallography Anomalous scattering Cross-coupling reactions

Pharmacokinetic Differentiation: N3-Ethyl Confers Balanced LogP and Solubility vs. N3-Aryl Analogs

The N3-ethyl substitution results in a calculated partition coefficient (clogP) of approximately 2.3 for the target compound, compared to clogP values > 3.5 for N3-phenyl and N3-(2-methoxyphenyl) analogs [1]. Solubility measurements in the MPO inhibitor series demonstrated that N3-ethyl derivatives maintain aqueous solubility > 100 μg/mL, whereas N3-aryl congeners frequently fall below 30 μg/mL [2]. One N3-(methylene piperidinyl) analog required deliberate solubilizing group introduction to achieve 1500 μg/mL solubility—a 50-fold improvement over its unsolubilized predecessor—highlighting the intrinsic solubility advantage conferred by small N3-alkyl groups [2].

Lipophilicity Solubility Drug-likeness

High-Impact Application Scenarios for 3-Ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one


Myeloperoxidase (MPO) Inhibitor Lead Optimization for Neuroinflammatory Disease

Drug discovery programs targeting MPO for Parkinson's, Alzheimer's, or cardiovascular inflammation should select this compound as the optimal N3-ethyl scaffold. Evidence from the MPO inhibitor series shows that N3-ethyl retains target engagement while N3-isopropyl and larger alkyl groups lose activity [1]. The 6-iodo substituent provides a convenient vector for subsequent SAR exploration via Pd-mediated cross-coupling to install aryl, heteroaryl, or alkynyl groups without perturbing the MPO pharmacophore. Furthermore, the favorable solubility of the N3-ethyl series reduces the need for late-stage solubilizing group installation, accelerating lead-to-candidate progression [1].

Anticancer 2-Thioether Quinazolinone Library Synthesis and Screening

Medicinal chemistry groups building focused libraries of 6-iodo-2-thioether quinazolinones for NCI-60 panel screening should procure this compound as the universal precursor. The 2-thioxo group is directly alkylated with diverse alkyl/aryl halides to generate the active 2-thioether series that delivered GI50 values as low as 2.7 μM [2]. The one-step, DES-mediated synthesis of the precursor ensures a cost-effective, scalable supply, and the 6-iodo substituent is mandatory for antitumor activity—non-iodinated analogs are inactive [2]. Using this compound as the sole starting material standardizes library production and enables robust SAR interpretation.

Chemical Biology Probe Development Using Iodine Anomalous Scattering

Structural biology teams conducting fragment-based drug discovery by X-ray crystallography should prioritize this compound over 6-H, 6-Cl, or 6-Br analogs when co-crystallizing with target proteins. The iodine atom's strong anomalous signal (f'' = 6.8 e⁻ at Cu Kα) enables definitive SAD phasing and unambiguous electron density assignment, eliminating the need for a separate heavy-atom soak experiment [3]. The N3-ethyl group provides sufficient solubility (>100 μg/mL) for soaking or co-crystallization without requiring organic co-solvents that can damage protein crystals. The 2-thioxo moiety can form specific hydrogen-bond or metal-coordination interactions with the protein target, aiding in binding-mode elucidation.

Green Chemistry Methodology Development and Scale-Up

Process chemistry laboratories developing sustainable synthetic methods for heterocyclic compounds should adopt this compound's DES-based synthesis as a benchmark reaction. The protocol exemplifies the principles of green chemistry: a biodegradable solvent system (choline chloride/urea), catalyst-free conditions, ambient pressure, short reaction time (< 2 h), and simple filtration-based isolation [4]. The 5-iodoanthranilic acid + ethyl isothiocyanate substrate pair serves as a model system to explore DES scope and limitations, and the product's purity profile (typically > 95% by HPLC without chromatography) validates the methodology's industrial relevance. Scaling this reaction to multi-gram quantities is straightforward, making it suitable for early preclinical supply [4].

Quote Request

Request a Quote for 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.